5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H6ClNO4 . It has a molecular weight of 251.63 . This compound is stored under nitrogen at a temperature of 4°C .
Synthesis Analysis
The synthesis of this compound involves Claisen Scmidt Condensation of (this compound)) with substituted triazole ketones in the presence of ethanolic potassium hydroxide solution .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6ClNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-6H . The InChI key is YLWXKADRQFEWGM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 251.63 . It is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Thermodynamic Properties :
- Determination of the thermodynamic properties of 5-(2-nitrophenyl)furan-2-carbaldehyde and related compounds helps in understanding their nature and optimizing synthesis and application processes (Dibrivnyi et al., 2015).
- Studies on the enthalpy of formation and combustion of 5-(4-nitrophenyl)furan-2-carbaldehyde and its derivatives provide essential data for their practical application (Sobechko et al., 2022).
Synthesis Methods :
- Methods for synthesizing esters of furan- and thiophen-2-carboxylic acids from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde are explored, providing routes for creating various derivatives (Chadwick et al., 1973).
- A facile synthesis method using ceric ammonium nitrate for 5-aryl-furan-2-aldehyde and carboxylic acid derivatives highlights the versatility of this compound in chemical synthesis (Subrahmanya & Holla, 2003).
Biological Activity :
- Synthesized isoxazole derivatives from 5-(4-nitrophenyl)furan-2-carbaldehyde show promising antibacterial and antifungal activities, indicating potential pharmaceutical applications (Dhaduk & Joshi, 2022).
- Derivatives of 5-(4-nitrophenyl)furan-2-carbaldehyde have been studied for their antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).
Other Applications :
- The compound has been used in studies related to the synthesis of heterocyclic ring-fused 1,2-oxazinones and other novel compounds, indicating its utility in diverse chemical synthesis applications (Qu & Cheng, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, leading to different biological effects .
Mode of Action
It’s known that the compound contains a nitrophenyl group, which can undergo various chemical reactions . The presence of the furan ring and the nitrophenyl group might influence its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects towards certain types of cells .
Action Environment
The action, efficacy, and stability of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at 4°C, suggesting that it may be sensitive to oxygen and temperature .
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXKADRQFEWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347275 | |
Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327049-94-5 | |
Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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